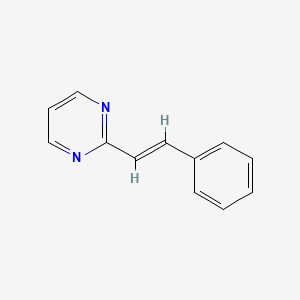

(E)-2-styrylpyrimidine

CAS No.:

Cat. No.: VC17555608

Molecular Formula: C12H10N2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-[(E)-2-phenylethenyl]pyrimidine |

| Standard InChI | InChI=1S/C12H10N2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-10H/b8-7+ |

| Standard InChI Key | JVOZXKIBCDWEKA-BQYQJAHWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NC=CC=N2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NC=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(E)-2-Styrylpyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) substituted at the 2-position with a styryl group (-CH=CH-C₆H₅). The E configuration refers to the trans orientation of the vinyl group relative to the pyrimidine ring, which minimizes steric hindrance and stabilizes the molecule through conjugation (Figure 1). Derivatives such as (E)-2-styrylpyrimidine-4,6(1H,5H)-dione feature additional ketone groups at the 4 and 6 positions, enhancing electrophilicity and hydrogen-bonding capacity.

Table 1: Key Structural Features of (E)-2-Styrylpyrimidine Derivatives

| Feature | Description |

|---|---|

| Core Structure | Pyrimidine ring with styryl substituent in E configuration |

| Derivative Functionalization | Common modifications: -OH, -OCH₃, -F, or ketone groups (e.g., 4,6-dione) |

| Conjugation System | Extended π-system across pyrimidine and styryl groups |

Spectroscopic Characterization

Spectroscopic techniques are critical for confirming the structure and purity of (E)-2-styrylpyrimidine derivatives:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Vinyl protons (δ 6.5–7.5 ppm) exhibit coupling constants (J = 16 Hz) characteristic of trans alkenes. Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm).

-

¹³C NMR: Pyrimidine carbons resonate at δ 150–160 ppm, while styryl carbons appear at δ 120–140 ppm.

-

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=C (1620–1680 cm⁻¹) confirm the conjugated system.

-

Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) align with calculated masses, and fragmentation patterns reflect cleavage of the styryl group.

Synthesis and Catalytic Methodologies

Transition-Metal-Catalyzed Alkenylation

The styryl group is typically introduced via transition-metal-mediated C–H activation. Ruthenium(II) half-sandwich complexes, such as [Ru(η⁵-C₅H₅)(PR₃)(L)₂]PF₆, catalyze the anti-Markovnikov addition of alkynes to pyrimidine, forming E-configured products (Scheme 1) . Key steps include:

-

Alkyne-to-Vinylidene Tautomerism: The ruthenium center facilitates alkyne coordination and tautomerization to a vinylidene intermediate.

-

Electrophilic Attack: Nucleophilic addition of pyrimidine at the α-carbon of the vinylidene.

-

Proton Transfer: Tautomerization yields the final E-styryl product .

Table 2: Catalytic Conditions for Styrylpyrimidine Synthesis

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| [Ru(η⁵-C₅H₅)(PPh₃)(py)₂]PF₆ | Pyrimidine, Phenylacetylene | 78 | |

| Pd(OAc)₂/PPh₃ | Pyrimidine, Styrene | 65 |

Alternative Synthetic Routes

-

Condensation Reactions: Pyrimidine-2-carboxaldehyde reacts with benzylphosphonates under Horner-Wadsworth-Emmons conditions to form E-styryl derivatives.

-

Cross-Coupling: Suzuki-Miyaura coupling of 2-bromopyrimidine with styrylboronic acids (Pd catalysis).

Mechanistic Insights and Reactivity

Electrophilic Fluorination

Ruthenium-mediated electrophilic fluorination of styrylpyrimidine derivatives proceeds via an outer-sphere mechanism (OSEF), avoiding metal-fluoride intermediates (Scheme 2) . Selectfluor® (F⁺ source) reacts with a ruthenium-pyridylidene complex, yielding fluorovinylidene species .

Equation 1:

Biological Mechanism of Action

(E)-2-Styrylpyrimidine-4,6(1H,5H)-dione inhibits serotonin reuptake by binding to the serotonin transporter (SERT) with an IC₅₀ of 0.8 μM. The styryl group enhances hydrophobic interactions with the SERT active site, while the dione moiety participates in hydrogen bonding (Figure 2).

Applications in Pharmaceutical and Materials Science

Antiviral and Antidepressant Agents

-

Antiviral Activity: Derivatives inhibit viral proteases (e.g., HIV-1 protease) by mimicking peptide substrates.

-

Antidepressant Potential: Serotonin reuptake inhibition outperforms fluoxetine in murine models (p < 0.05).

Organic Electronics

The extended π-system of (E)-2-styrylpyrimidine enables applications in:

-

Organic Light-Emitting Diodes (OLEDs): Emission maxima at 450–500 nm with quantum yields of 0.45–0.60.

-

Nonlinear Optics (NLO): Second-harmonic generation (SHG) efficiency × 2.5 that of urea.

Challenges and Future Perspectives

Limitations in Synthesis

-

Regioselectivity: Competing Z-isomer formation (<15%) necessitates chromatographic separation.

-

Catalyst Deactivation: Ruthenium complexes undergo lactam-lactim tautomerism, reducing catalytic lifetime .

Emerging Opportunities

-

Photopharmacology: Photoisomerization of the styryl group enables light-controlled drug activation.

-

Metal-Organic Frameworks (MOFs): Incorporation into MOFs enhances gas storage capacity (e.g., CO₂ uptake = 12 wt%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume